2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidazo[4,5-c]pyridine core flanked by two biphenyl groups, each substituted with three methyl groups at the 2’, 4’, and 6’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2,4,6-trimethylbenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,4,6-trimethylbiphenyl to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, using a micro fixed-bed reactor packed with a suitable catalyst can significantly reduce reaction time and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
2,4,6-Trimethylpyridine: Used in organic synthesis and as a solvent.
Uniqueness
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine stands out due to its dual biphenyl substitution, which enhances its stability and reactivity. This unique structural feature makes it particularly valuable in applications requiring high thermal and chemical stability.
Eigenschaften
CAS-Nummer |
643029-58-7 |
---|---|
Molekularformel |
C36H33N3 |
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C36H33N3/c1-22-17-24(3)34(25(4)18-22)28-7-11-30(12-8-28)36(38-32-15-16-37-21-33(32)39-36)31-13-9-29(10-14-31)35-26(5)19-23(2)20-27(35)6/h7-21H,1-6H3 |
InChI-Schlüssel |
UYNMVXBXZURXOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CN=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.